molecular formula C13H19N B11728632 1-(2-Methylphenyl)cyclopentanemethanamine

1-(2-Methylphenyl)cyclopentanemethanamine

Cat. No.: B11728632
M. Wt: 189.30 g/mol
InChI Key: ONPWHWHOOXZUMP-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclopentanemethanamine is a cyclopentane-based methanamine derivative featuring a 2-methylphenyl substituent on the cyclopentane ring. The compound’s molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol (calculated). Structurally, it comprises a cyclopentane backbone fused to a methanamine group (–CH₂NH₂) and a 2-methylphenyl aromatic ring. The methyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from unsubstituted or halogenated analogs.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

[1-(2-methylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3

InChI Key

ONPWHWHOOXZUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCCC2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(2-Methylphenyl)cyclopentanemethanamine Methyl 2- C₁₃H₁₉N 189.30 Not provided Electron-donating group; steric bulk
1-(2-Fluorophenyl)cyclopentanemethanamine HCl Fluorine 2- C₁₂H₁₅ClFN 243.71 1365273-00-2 Electron-withdrawing; enhanced polarity
1-(4-Chlorophenyl)cyclopentanemethanamine Chlorine 4- C₁₂H₁₆ClN 209.72 182003-84-5 Para-substituted; moderate steric hindrance
1-Phenylcyclopentanemethanamine None C₁₂H₁₇N 175.27 17511-89-6 Baseline for substituent effects
  • Electronic Effects : The methyl group in the target compound is electron-donating , increasing electron density on the phenyl ring, which may enhance lipophilicity and reduce solubility compared to electron-withdrawing halogens (e.g., F, Cl) .

Cyclopentane vs. Alternative Backbones

The cyclopentane ring distinguishes the target compound from analogs with smaller rings or linear chains:

Compound Backbone Molecular Formula Key Structural Differences
This compound Cyclopentane C₁₃H₁₉N Rigid, five-membered ring; moderate steric bulk
1-(2-Methylphenyl)ethanamine Ethanamine C₉H₁₃N Linear chain; reduced steric hindrance
(2-Chlorophenyl)(cyclopropyl)methanamine Cyclopropane C₁₀H₁₂ClN Three-membered ring; high ring strain
  • Conformational Flexibility : The cyclopentane ring offers balanced rigidity , favoring specific receptor conformations, whereas ethanamine (linear) allows greater rotational freedom .

Amine Functionalization and Salt Forms

  • Free Amine vs. Hydrochloride Salts : While the target compound is described as a free amine, analogs like 1-(2-Fluorophenyl)cyclopentanemethanamine HCl exist as hydrochloride salts. Salt forms improve water solubility and stability but may alter bioavailability.
  • Biological Implications : The free amine group (–NH₂) in the target compound could engage in hydrogen bonding, a critical factor in drug-receptor interactions, similar to cyclopentane-based amines in and .

Research Findings and Trends

  • Halogenated Analogs : Fluorine and chlorine substituents () are commonly used to tune metabolic stability and binding affinity in drug design. For example, fluorine’s electronegativity may enhance interactions with polar residues in enzymes .
  • Safety Profiles : Structural analogs (e.g., ) emphasize precautions for amine handling, including inhalation risks and skin irritation. The target compound likely requires similar safety measures.

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